Z-Tyr-OtBu

Overview

Description

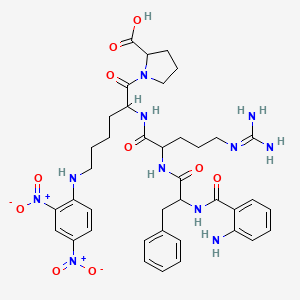

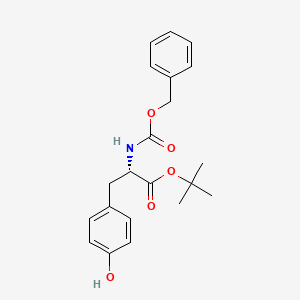

Z-Tyr-OtBu is a derivative of tyrosine . It has the molecular formula C21H25NO5 .

Synthesis Analysis

The synthesis of this compound involves standard Fmoc strategy by 2-chlorotrityl chloride (2-CTC) resin as a solid phase . Fmoc-Glu (OtBu)-OH (2 mmol) is attached to 2-CTC resin (1.0 g) using DIPEA (8 mmol) in anhydrous DCM/DMF (10 mL, 1:1) for 2 h at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 371.4 g/mol . The IUPAC name is tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate . The InChI and SMILES strings provide a textual representation of the molecule structure .

Chemical Reactions Analysis

The tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu has been synthesized by papain, chymotrypsin, and thermolysin catalysis using two different strategies: a) starting from the C-terminal amino acid and b) starting from the N-terminal amino acid .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 371.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Enzymatic Synthesis and Catalysis

The enzymatic synthesis of tripeptides involving Z-Tyr-OtBu as an intermediate showcases its role in the synthesis of complex peptides. A study by Irokawa and Tominaga (1991) detailed the enzymatic synthesis of the tripeptide Z-Cys(Bzl)-Tyr-Ile-OtBu, utilizing enzymes like papain, chymotrypsin, and thermolysin. This research emphasized the optimization of reaction conditions to achieve high yields of the peptide, highlighting the utility of this compound in peptide synthesis through enzymatic catalysis A. Irokawa, M. Tominaga, 1991.

Material Science and Catalysis

In the field of material science, this compound derivatives have been utilized in the development of innovative materials and catalysis. Sawaki and Aoyama (1999) explored the remarkable catalytic performance of a porous dialkoxyzirconium polyphenoxide, synthesized using Zr(OtBu)4, in the Diels-Alder reaction. This work demonstrates the potential of this compound related compounds in creating functional materials with high catalytic efficiency Tomoya Sawaki‡ and Y. Aoyama, 1999.

Antiapoptotic Research

Németh, Bugovics, and Székely (1997) investigated the antiapoptotic effects of benzyloxycarbonyl-aspartyl-(β-tertier-butyl ester)-bromomethylketone (Z-D(OtBu)-Bmk), highlighting its potential in the study of apoptosis and offering insights into the development of antiapoptotic agents for therapeutic purposes. This research underscores the significance of this compound derivatives in biomedical research, particularly in understanding cellular death mechanisms K. Németh, G. Bugovics, J. Székely, 1997.

Peptide Radiolabeling and Biological Activity

Research by Hlaváček et al. (2009) on the synthesis, radiolabeling, and biological activity of peptide hormones and their analogues, incorporating this compound, contributes to our understanding of peptide-based biological processes and the development of diagnostic tools. This study exemplifies the application of this compound in the advancement of peptide research, particularly in the exploration of hormonal activity and its effects on biological systems J. Hlaváček, B. Bennettová, T. Barth, R. Tykva, 2009.

Advanced Nanomaterials Synthesis

Spijksma et al. (2013) discussed the synthesis and application of zirconium and hafnium tert-butoxides, including derivatives of this compound, in the one-step synthesis of 3D metal oxide nanostructures. This research highlights the role of this compound derivatives in nanotechnology, particularly in the synthesis of materials with potential applications in catalysis, energy storage, and electronic devices G. I. Spijksma, G. Seisenbaeva, Henny J. M. Bouwmeester, D. Blank, V. Kessler, 2013.

Safety and Hazards

Mechanism of Action

Target of Action

Z-Tyr-OtBu is a derivative of the amino acid tyrosine

Mode of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with its targets to modulate these physiological processes.

Biochemical Pathways

Tyrosine is a precursor for a wide range of valuable secondary metabolites, including benzylisoquinoline alkaloids (BIAs) and many polyketides . Therefore, this compound could potentially influence these pathways and their downstream effects.

Result of Action

For instance, tyrosine is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, which play crucial roles in mood regulation, stress response, and cognitive function . Therefore, this compound could potentially influence these cellular processes.

Action Environment

For instance, in the context of peptide synthesis, the choice of solvents and reaction conditions can significantly impact the efficiency and outcome of the synthesis .

Properties

IUPAC Name |

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMZOLWSSDIXDQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176521 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-33-7 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.